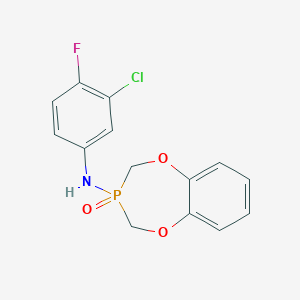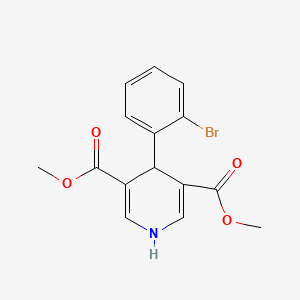![molecular formula C28H29N3O B15003986 5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003986.png)
5-(4-Butoxy-4'-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of biphenyl derivatives This compound is characterized by its unique structure, which includes a biphenyl core substituted with butoxy and methyl groups, and a pyrazoloquinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including the concentration of reactants, choice of solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline compounds.
Scientific Research Applications
5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3R)-3-(5-methoxy-4’-methylbiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine
- Other biphenyl derivatives : Compounds with similar biphenyl cores but different substituents.
Uniqueness
5-(4-Butoxy-4’-methylbiphenyl-3-yl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C28H29N3O |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[2-butoxy-5-(4-methylphenyl)phenyl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C28H29N3O/c1-4-5-16-32-27-15-14-22(21-12-10-19(2)11-13-21)18-24(27)28-29-25-9-7-6-8-23(25)26-17-20(3)30-31(26)28/h6-15,17-18,28-29H,4-5,16H2,1-3H3 |
InChI Key |
JKRIENIXRHKNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C)C3NC4=CC=CC=C4C5=CC(=NN35)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)

![N-cyclopentyl-1-{[(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B15003919.png)

![3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15003925.png)
![(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
![8,9-diethoxy-4-(4-fluoro-3-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15003929.png)
![methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15003934.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-(3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B15003938.png)
![2'-amino-5-fluoro-7',7'-dimethyl-2,5'-dioxo-1'-phenyl-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15003943.png)
![2-{1-ethyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B15003949.png)
![2-{3-[(E)-(hydroxyimino)(pyridin-4-yl)methyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15003969.png)
![1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003981.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B15004001.png)
